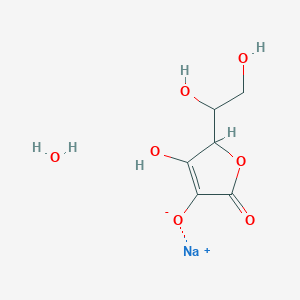
D-Araboascorbic acid (sodium);D-Isoascorbic acid (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium erythorbate is a food additive predominantly used in meats, poultry, and soft drinks. Chemically, it is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). It is known for its antioxidant properties, which help improve flavor stability and prevent the formation of carcinogenic nitrosamines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium erythorbate is typically synthesized from sugars derived from sources such as beets, sugarcane, and corn. The production process involves the fermentation of D-glucose by Pseudomonas fluorescens bacteria, proceeding through the 2-keto-D-gluconic acid intermediate .
Industrial Production Methods: The industrial production of sodium erythorbate involves a fermentation process where D-glucose is converted into 2-keto-D-gluconic acid, which is then further processed to produce sodium erythorbate .
Chemical Reactions Analysis
Types of Reactions: Sodium erythorbate undergoes various chemical reactions, including oxidation and reduction. As an antioxidant, it can be oxidized by scavenging oxygen, thereby inhibiting the oxidation of other substances .
Common Reagents and Conditions: In its role as an antioxidant, sodium erythorbate reacts with nitrites in processed meats, converting them to nitric oxide. This reaction helps in the curing process and retains the pink coloring of the meat .
Major Products Formed: The major products formed from the reactions involving sodium erythorbate include nitric oxide and stabilized meat pigments such as nitrosomyoglobin and nitrosohemochrome .
Scientific Research Applications
Sodium erythorbate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential to reduce the formation of carcinogenic nitrosamines in processed foods.
Industry: Utilized in the food industry to enhance the shelf life and quality of meat products .
Mechanism of Action
Sodium erythorbate exerts its effects primarily through its antioxidant properties. It facilitates the reduction of nitrites to nitric oxide, which then reacts with myoglobin in meat to form stable pigments. This process not only enhances the color and flavor of the meat but also reduces the formation of harmful nitrosamines .
Comparison with Similar Compounds
Sodium Ascorbate: Another sodium salt of a stereoisomer of ascorbic acid, used similarly as an antioxidant.
Erythorbic Acid: The parent compound of sodium erythorbate, also used as an antioxidant.
Ascorbic Acid (Vitamin C): A well-known antioxidant with similar properties but different applications
Uniqueness: Sodium erythorbate is unique in its specific application in the food industry, particularly in meat curing processes. Its ability to accelerate the reduction of nitrites and enhance the color and flavor of meat products sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H9NaO7 |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |
InChI |
InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/q;+1;/p-1 |
InChI Key |
NKESWEQTVZVSSF-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















